

# Technical Guide: Spectroscopic and Synthetic Profile of (2-Bromo-5-methoxyphenyl)methanol

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## Compound of Interest

Compound Name: (2-Bromo-5-methoxyphenyl)methanol

Cat. No.: B123694

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This technical guide provides a comprehensive overview of the spectroscopic properties and a detailed experimental protocol for the synthesis of **(2-Bromo-5-methoxyphenyl)methanol** (CAS No: 150192-39-5). This compound is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents and other complex organic molecules.

## Core Spectroscopic Data

While readily available, complete, and verified public spectra for **(2-Bromo-5-methoxyphenyl)methanol** are limited, the following tables summarize the expected and reported spectroscopic data based on analysis of similar compounds and available database information.<sup>[1]</sup>

### Table 1: Nuclear Magnetic Resonance (NMR) Data (Predicted)

<sup>1</sup> H NMR (400 MHz, CDCl <sub>3</sub> )	<sup>13</sup> C NMR (100 MHz, CDCl <sub>3</sub> )
Chemical Shift (δ) ppm	Chemical Shift (δ) ppm
~7.45 (d, J = 8.8 Hz, 1H, Ar-H)	~159.0 (Ar C-O)
~6.90 (d, J = 3.0 Hz, 1H, Ar-H)	~141.5 (Ar C-Br)
~6.70 (dd, J = 8.8, 3.0 Hz, 1H, Ar-H)	~133.0 (Ar C-H)
~4.70 (s, 2H, -CH <sub>2</sub> OH)	~115.0 (Ar C-H)
~3.80 (s, 3H, -OCH <sub>3</sub> )	~113.0 (Ar C-H)
~2.0 (br s, 1H, -OH)	~112.0 (Ar C-C)
~64.0 (-CH <sub>2</sub> OH)	
~55.5 (-OCH <sub>3</sub> )	

Note: Predicted values are based on spectral data of structurally similar compounds, such as 2-Bromo-5-methoxyphenyl methanesulfonate, and general principles of NMR spectroscopy. Actual experimental values may vary slightly.<sup>[2]</sup>

## Table 2: Infrared (IR) and Mass Spectrometry (MS) Data

Spectroscopic Technique	Characteristic Peaks / Values
Infrared (IR) Spectroscopy	Wavenumber (cm <sup>-1</sup> )
	~3350 (br, O-H stretch)
	~3000 (Ar C-H stretch)
	~2950, 2870 (Aliphatic C-H stretch)
	~1590, 1480 (Ar C=C stretch)
	~1250 (C-O-C stretch, ether)
	~1040 (C-O stretch, alcohol)
Mass Spectrometry (GC-MS)	m/z
	216/218 (M <sup>+</sup> , Bromine isotope pattern)
	199/201 ([M-OH] <sup>+</sup> )
	137 ([M-Br] <sup>+</sup> )

Note: IR and MS data are based on information from spectral databases which indicate the availability of vapor-phase IR and GC-MS spectra for this compound.[\[1\]](#)

## Experimental Protocols

The synthesis of **(2-Bromo-5-methoxyphenyl)methanol** is most effectively achieved through the reduction of its corresponding aldehyde, 2-bromo-5-methoxybenzaldehyde. Standard reducing agents such as sodium borohydride or lithium aluminum hydride can be employed for this transformation.

## Synthesis of (2-Bromo-5-methoxyphenyl)methanol via Aldehyde Reduction

This protocol details the reduction of 2-bromo-5-methoxybenzaldehyde using sodium borohydride, a mild and selective reducing agent.

Materials:

- 2-bromo-5-methoxybenzaldehyde
- Methanol (MeOH)
- Sodium borohydride (NaBH<sub>4</sub>)
- Deionized water
- Diethyl ether or Ethyl acetate
- Saturated aqueous ammonium chloride (NH<sub>4</sub>Cl)
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>) or sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Ice bath
- Separatory funnel
- Rotary evaporator

Procedure:

- **Dissolution:** In a round-bottom flask, dissolve 2-bromo-5-methoxybenzaldehyde (1.0 eq) in methanol (approximately 10 mL per gram of aldehyde).
- **Cooling:** Place the flask in an ice bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0-5 °C.
- **Reduction:** Slowly add sodium borohydride (1.1 - 1.5 eq) portion-wise to the stirred solution. Foaming and gas evolution may occur. Maintain the temperature below 10 °C during the addition.
- **Reaction Monitoring:** After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. The progress of the reaction can be monitored by Thin

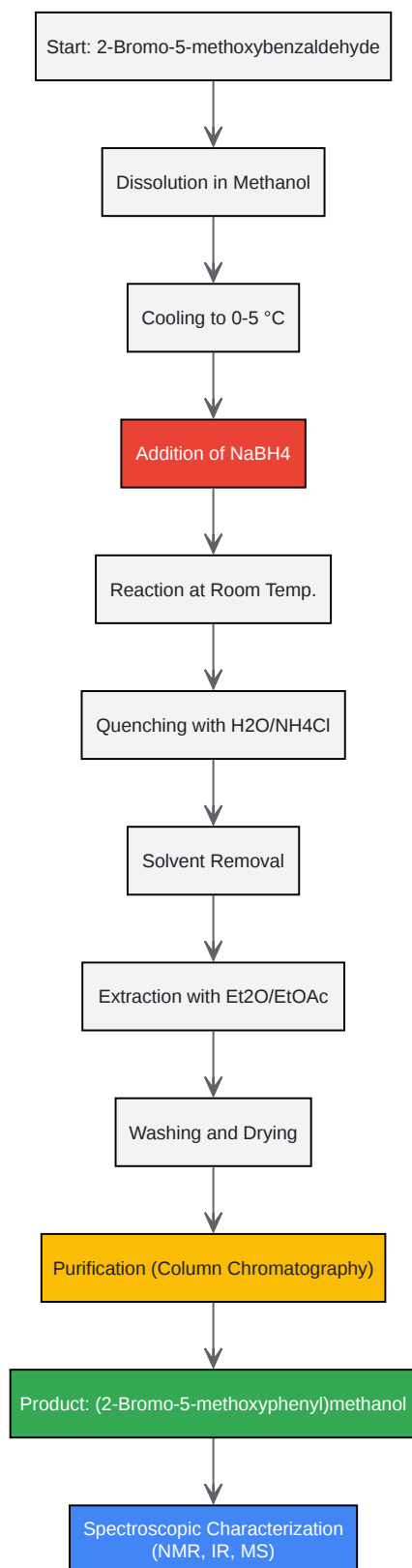
Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 1-2 hours).

- Quenching: Carefully quench the reaction by slowly adding deionized water or a saturated aqueous solution of ammonium chloride.
- Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.
- Extraction: Extract the aqueous residue with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).
- Washing: Combine the organic layers and wash with deionized water and then with brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
- Purification: The crude **(2-Bromo-5-methoxyphenyl)methanol** can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

## Visualizations

### Experimental Workflow

The following diagram illustrates the key steps in the synthesis and characterization of **(2-Bromo-5-methoxyphenyl)methanol**.



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Caption: Synthesis and characterization workflow.

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## References

- 1. (2-Bromo-5-methoxyphenyl)methanol | C<sub>8</sub>H<sub>9</sub>BrO<sub>2</sub> | CID 10867706 - PubChem [pubchem.ncbi.nlm.nih.gov]
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